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Executive Summary
Pocapavir (also known as V-073 and formerly SCH 48973) is a potent, orally bioavailable

investigational antiviral agent targeting enteroviruses, with a primary focus on poliovirus. As a

member of the "capsid inhibitor" class, it functions through a highly specific mechanism, binding

to a hydrophobic pocket within the viral capsid protein VP1. This action stabilizes the virion,

preventing the conformational changes necessary for uncoating and the subsequent release of

viral RNA into the host cell cytoplasm, thereby halting replication. Initially developed by the

Schering-Plough Research Institute for broad-spectrum enterovirus infections, its exceptional

potency against all three poliovirus serotypes led to its repurposing as a critical tool for the

Global Polio Eradication Initiative. This guide provides a comprehensive technical overview of

Pocapavir's history, mechanism of action, key experimental data, and detailed methodologies

relevant to its development.

Discovery and Preclinical Development
The journey of Pocapavir began at the Schering-Plough Research Institute with the synthesis

of a series of capsid-binding molecules. The lead compound, SCH 48973, emerged from this

research as a potent and selective antienterovirus agent.[1][2]
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Early in vitro studies established the compound's potent activity against a range of

enteroviruses. The primary method for assessing antiviral activity was the cytopathic effect

(CPE) inhibition assay, which measures the ability of a compound to protect host cells from

virus-induced death.[1][3] Later studies, focusing on the V-073 designation, confirmed its

exceptional potency against a comprehensive panel of polioviruses, including wild-type strains,

Sabin vaccine strains, and vaccine-derived polioviruses (VDPVs).[4][5]

Table 1: In Vitro Activity of Pocapavir (SCH 48973 / V-073) Against Picornaviruses

Virus Group
Representative
Strains

Assay Type
Potency (EC50
/ IC50)

Reference(s)

Poliovirus (PV)

45 strains (PV1,

PV2, PV3),

including wild-

type, Sabin, and

VDPVs

CPE Assay
EC50 Range:

0.003–0.126 µM
[4][5]

Mean EC50:

0.029 µM
[6]

MIC90: ≤0.076

µM
[4][5]

Poliovirus Type 2 CPE Assay IC50: 0.02 µg/mL [1][3]

Coxsackievirus
Coxsackievirus

A9
CPE Assay IC50: 0.11 µg/mL [1][3]

Coxsackievirus

B3, B4
CPE Assay

Mean EC50:

3.79 µM
[6]

Echovirus
Echovirus 6, 9,

11
CPE Assay

IC50 Range:

0.04–0.08 µg/mL
[1]

Various Strains CPE Assay
Mean EC50:

0.86 µM
[6]

Other

Enteroviruses

154 clinical

isolates
CPE Assay IC80: 0.9 µg/mL [2][3]
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Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) are

functionally equivalent in this context. MIC90 is the minimum concentration required to inhibit

90% of the tested isolates.

Preclinical In Vivo Studies
Pocapavir's efficacy was confirmed in a murine model of poliovirus infection. Oral

administration of the drug demonstrated a significant dose-dependent increase in the survival

of infected mice and a reduction of viral titers in the brain, a critical indicator of neuroinvasion.

[1][2]

Table 2: Efficacy of Pocapavir in Murine Poliovirus Model

Treatment Group Dosage (Oral) Outcome Reference(s)

Pocapavir 3 to 20 mg/kg/day

Significantly increased

survival of infected

mice.

[1][2]

Pocapavir 20 mg/kg/day

1 to 2 log reduction in

viral titer in brain

tissue.

[1]

Untreated Control N/A
High mortality and

viral load in the brain.
[1]

Mechanism of Action: Capsid Inhibition
Pocapavir acts by physically interfering with the viral replication cycle at a very early stage. It is

a non-covalent, reversible inhibitor that targets a specific site on the virion.

Binding: The drug molecule inserts itself into a hydrophobic pocket located beneath the

"canyon" region of the viral capsid, within the VP1 protein.[1] This pocket is normally

occupied by a lipid molecule, or "pocket factor," whose expulsion is a key step in viral

uncoating.

Stabilization: By occupying this pocket, Pocapavir stabilizes the entire capsid structure,

making it more rigid.
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Inhibition of Uncoating: This increased stability prevents the conformational changes that are

required for the virus to release its RNA genome into the host cell's cytoplasm after receptor

binding and cell entry.

Replication Blocked: Without the release of viral RNA, the viral life cycle cannot proceed,

and the infection is aborted.

Poliovirus Replication Cycle
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Pocapavir's mechanism of action against the poliovirus replication cycle.

Clinical Development
The most significant human study of Pocapavir was a randomized, blinded, placebo-controlled

trial designed to assess its safety, pharmacokinetics, and antiviral activity in healthy adults

challenged with the monovalent oral poliovirus type 1 vaccine (mOPV1).[7][8] This study

provided crucial data on the drug's performance in humans.

Human Challenge Trial (EudraCT 2011-004804-38)
In this study, healthy adult volunteers were administered mOPV1 to establish a controlled

poliovirus infection and were then treated with various dosing regimens of Pocapavir or a

placebo. The primary endpoint was the time to clearance of the virus from stool.[8][9]
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Table 3: Key Outcomes of the Pocapavir Human Challenge Study

Parameter
Pocapavir
Group (n=93)

Placebo Group
(n=48)

P-value Reference(s)

Median Time to

Virus Clearance
10 days 13 days 0.0019 [8][9]

Median Time to

Clearance

(excluding

resistant cases)

5.5 days 13 days < 0.0001 [7][9]

Subjects with No

Evidence of Drug

Resistance

56% (52/93) N/A N/A [7][9]

Subjects with

Emergent

Resistant Virus

44% (41/93) 10% (5/48)* N/A [7][9]

*Resistant virus in the placebo group was attributed to transmission within the clinical isolation

facility.

Pharmacokinetics
Pharmacokinetic analyses from the human challenge study revealed that Pocapavir is readily

absorbed orally. A key finding was the significant impact of food on its absorption;

administration with a high-fat meal approximately doubled the maximum plasma concentration

(Cmax) and the total drug exposure (AUC) compared to administration with a standard meal.

[10] Throughout all dosing regimens, plasma drug levels remained well above the mean in vitro

EC50 required for antiviral activity.[10]

Resistance Profile
A significant challenge identified during development is the potential for the rapid emergence of

drug resistance. In vitro studies and sequence analysis of viruses from the clinical trial
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identified specific amino acid substitutions in the viral capsid proteins that confer resistance.[6]

[11]

VP1: Mutations at isoleucine 194 to methionine or phenylalanine (I194M/F).

VP3: Mutation at alanine 24 to valine (A24V).

The high rate of resistance observed in the human challenge study (44% of treated subjects)

underscores that while potent, Pocapavir monotherapy may be insufficient for all cases.[9][12]

This has led to the development of combination therapy strategies, pairing Pocapavir with an

antiviral that has a different mechanism of action, such as the protease inhibitor V-7404, to

create a higher genetic barrier to resistance.[8]

Key Experimental Protocols
This section provides detailed methodologies for the key assays used in the evaluation of

Pocapavir.

Cytopathic Effect (CPE) Inhibition Assay
This assay is the primary method for determining the in vitro potency (EC50) of an antiviral

compound.

Objective: To quantify the concentration of Pocapavir required to protect 50% of cultured cells

from virus-induced cell death.

Methodology:

Cell Plating: Seed a 96-well microtiter plate with a suitable host cell line (e.g., HeLa, Vero, or

L20B for poliovirus) at a density that will result in a near-confluent monolayer after 24 hours

of incubation.

Compound Dilution: Prepare a serial dilution series of Pocapavir in cell culture medium.

Typically, 8 to 10 half-log or two-fold dilutions are made, starting from a high concentration

(e.g., 100 µM).

Infection and Treatment:
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Remove the growth medium from the cell monolayer.

Add the diluted Pocapavir to the wells in triplicate. Include "cells only" (no virus, no drug)

and "virus only" (virus, no drug) controls.

Add a standardized amount of virus (e.g., at a Multiplicity of Infection of 0.01) to all wells

except the "cells only" control.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for the

virus control wells to show >80% CPE (typically 3-5 days).

Quantification of Cell Viability:

Add a cell viability reagent such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide] or Neutral Red to all wells.[13]

Incubate to allow for the conversion of the dye by metabolically active (living) cells.

Solubilize the resulting formazan crystals (for MTT) or extracted dye (for Neutral Red).

Read the absorbance on a spectrophotometric plate reader.

Data Analysis: Calculate the percentage of cell protection for each drug concentration

relative to the "cells only" and "virus only" controls. The EC50 value is determined by plotting

the percent protection against the log of the drug concentration and fitting the data to a four-

parameter logistic curve.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1678965#pocapavir-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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